(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid
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Overview
Description
“(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 146348-15-4. It has a molecular weight of 233.27 . The IUPAC name for this compound is ®-5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical and Chemical Properties Analysis
The compound has a molecular weight of 233.27 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would require additional specific experimental data.Scientific Research Applications
Role in Plant Defense Mechanisms
Research has shown that Pyrroline-5-carboxylate (P5C), closely related to the structure of (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid, plays a significant role in plant defense against pathogens. P5C metabolism is tightly regulated in plants, particularly during pathogen infection and abiotic stress, indicating its importance in resistance mechanisms. Studies suggest that P5C synthesized in mitochondria contributes to both gene-mediated resistance and non-host resistance against bacterial pathogens. This defense response involves the salicylic acid-dependent pathway, reactive oxygen species, and hypersensitive response-associated cell death, highlighting the critical role of proline-P5C metabolism in plant defense strategies (Qamar, Mysore, & Senthil-Kumar, 2015).
Stereochemistry in Pharmacology
The stereochemistry of phenylpiracetam, which shares structural similarities with this compound, significantly affects its pharmacological profile. Research indicates that the configuration of stereocenters in molecules like phenylpiracetam influences their biological properties, suggesting that the stereochemistry of compounds structurally related to this compound could be crucial in designing more effective central nervous system agents. This highlights the importance of stereochemistry in improving the pharmacological efficacy of compounds (Veinberg et al., 2015).
Biotechnological Production
The biotechnological production of poly-D-3-hydroxybutyrate from CO2 showcases the potential of using this compound related compounds in environmentally friendly manufacturing processes. This research demonstrates the feasibility of using autotrophic cultures of bacteria like Ralstonia eutropha for mass production of biodegradable polymers from CO2, offering insights into sustainable biotechnological applications (Ishizaki, Tanaka, & Taga, 2001).
Anticancer Potential
Cinnamic acid derivatives, with structural relations to this compound, have shown significant anticancer potentials. These derivatives have been researched for their roles as traditional and synthetic antitumor agents, emphasizing the potential of structurally similar compounds in the development of new anticancer medications. The review on cinnamic acid derivatives and their anticancer activities sheds light on the underutilized medicinal tradition of these compounds, suggesting that further research could uncover more about their utility in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Versatile Scaffold for Drug Discovery
The pyrrolidine ring, a core component of the compound , is extensively used in medicinal chemistry for treating human diseases due to its versatility, stereochemistry, and ability to explore pharmacophore space. This review on bioactive molecules characterized by the pyrrolidine ring, including its derivatives, underscores the scaffold's significance in drug discovery, pointing to its wide application in designing compounds for various biological targets. The influence of steric factors on biological activity and the structure-activity relationship of these compounds provide valuable insights for developing new drugs with enhanced efficacy and specificity (Petri et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGKWSDAMXTRHE-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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